Pomalidomide, (R)- is the R-enantiomer of Pomalidomide, a potent immunomodulatory agent. [] It is classified as an immunomodulatory imide drug (IMiD) and is structurally similar to thalidomide and lenalidomide. [] While Pomalidomide is clinically developed and administered as a racemic mixture, research into the individual enantiomers, including Pomalidomide, (R)-, is crucial for understanding their distinct pharmacological and pharmacokinetic properties. [] This is particularly relevant as enantiomers can exhibit differences in their biological activity, metabolism, and toxicity.
While the provided research does not delve into the specific mechanism of action of Pomalidomide, (R)-, it does shed light on the racemic Pomalidomide's activity. Research suggests that Pomalidomide acts by binding to cereblon, a protein involved in ubiquitination, ultimately leading to the degradation of specific target proteins. [, ] Further research is needed to elucidate if and how the R-enantiomer might have distinct interactions and effects compared to the racemic mixture.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6